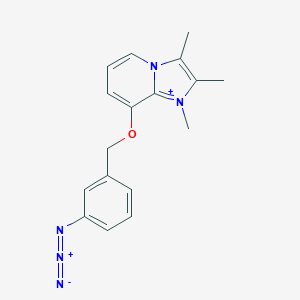
8-(3-Azidophenylmethoxy)-1,2,3-trimethylimidazol(1,2-a)pyridinium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(3-Azidophenylmethoxy)-1,2,3-trimethylimidazol(1,2-a)pyridinium is a complex organic compound characterized by its unique structure, which includes an azido group attached to a phenyl ring, a methoxy group, and a trimethylimidazolium core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-Azidophenylmethoxy)-1,2,3-trimethylimidazol(1,2-a)pyridinium typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 3-azidophenol and 1,2,3-trimethylimidazolium.
Formation of the Methoxy Linkage: 3-Azidophenol is reacted with a suitable methoxyating agent under controlled conditions to form 3-azidophenylmethanol.
Coupling Reaction: The 3-azidophenylmethanol is then coupled with 1,2,3-trimethylimidazolium under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The azido group can undergo oxidation to form nitro or other oxidized derivatives.
Reduction: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as halides, thiols, or amines can be used under basic or acidic conditions.
Major Products
Oxidation: Nitro derivatives or other oxidized forms.
Reduction: Amino derivatives.
Substitution: Various substituted phenylmethoxy derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, 8-(3-Azidophenylmethoxy)-1,2,3-trimethylimidazol(1,2-a)pyridinium is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound can be used as a probe to study biological processes involving azido groups. It can be incorporated into biomolecules to track their interactions and pathways.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The azido group can be used for bioorthogonal chemistry, enabling the development of targeted drug delivery systems.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.
Mécanisme D'action
The mechanism of action of 8-(3-Azidophenylmethoxy)-1,2,3-trimethylimidazol(1,2-a)pyridinium depends on its application. In biological systems, the azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in bioorthogonal labeling and imaging techniques.
Comparaison Avec Des Composés Similaires
Similar Compounds
8-(3-Aminophenylmethoxy)-1,2,3-trimethylimidazol(1,2-a)pyridinium: Similar structure but with an amino group instead of an azido group.
8-(3-Nitrophenylmethoxy)-1,2,3-trimethylimidazol(1,2-a)pyridinium: Contains a nitro group instead of an azido group.
8-(3-Hydroxyphenylmethoxy)-1,2,3-trimethylimidazol(1,2-a)pyridinium: Features a hydroxy group in place of the azido group.
Uniqueness
The presence of the azido group in 8-(3-Azidophenylmethoxy)-1,2,3-trimethylimidazol(1,2-a)pyridinium makes it particularly useful for click chemistry applications, which is a significant advantage over similar compounds with different functional groups. This unique feature allows for specific and efficient chemical modifications, making it a valuable tool in various scientific fields.
Propriétés
IUPAC Name |
8-[(3-azidophenyl)methoxy]-1,2,3-trimethylimidazo[1,2-a]pyridin-1-ium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N5O/c1-12-13(2)22-9-5-8-16(17(22)21(12)3)23-11-14-6-4-7-15(10-14)19-20-18/h4-10H,11H2,1-3H3/q+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQDJEDCCLRCCEB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C([N+](=C2N1C=CC=C2OCC3=CC(=CC=C3)N=[N+]=[N-])C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N5O+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80152975 |
Source


|
| Record name | 8-(3-Azidophenylmethoxy)-1,2,3-trimethylimidazol(1,2-a)pyridinium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80152975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120722-00-1 |
Source


|
| Record name | 8-(3-Azidophenylmethoxy)-1,2,3-trimethylimidazol(1,2-a)pyridinium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120722001 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-(3-Azidophenylmethoxy)-1,2,3-trimethylimidazol(1,2-a)pyridinium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80152975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4R,4'R,5R,5'R)-2,2'-bis(4-Methoxyphenyl)-[4,4'-bi(1,3-dioxane)]-5,5'-diol](/img/structure/B54444.png)
![Methyl 4-[(4-formylphenoxy)methyl]benzoate](/img/structure/B54445.png)

![Tetrazolo[1,5-a]quinoline-4-carbaldehyde](/img/structure/B54449.png)
![[4-Hydroxy-3,5-di(propan-2-yl)phenyl] hydrogen sulfate](/img/structure/B54451.png)
![(3R,7AS)-3-isopropyl-7a-methyltetrahydropyrrolo[2,1-b]oxazol-5(6H)-one](/img/structure/B54457.png)




![2-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]-5-[2-[2,3-di(hexadecanoyloxy)propoxy-hydroxyphosphoryl]oxyethylsulfamoyl]benzenesulfonate](/img/structure/B54467.png)

